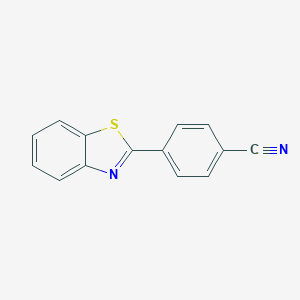

2-(4-Cyanophenyl)benzothiazole

Description

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2S/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOURLJNIFQPOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363755 | |

| Record name | 4-(1,3-benzothiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17930-02-8 | |

| Record name | 4-(1,3-benzothiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Molecular Architecture: A Technical Guide to 2-(4-Cyanophenyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-cyanophenyl)benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthetic protocols, spectroscopic characterization, and potential biological relevance of this molecule, presenting data in a clear and accessible format to support ongoing research and development efforts.

Molecular Structure and Properties

This compound possesses a rigid, planar structure consisting of a benzothiazole ring system linked at the 2-position to a cyanophenyl group. This structural arrangement confers specific physicochemical properties that are crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈N₂S | [1] |

| Molecular Weight | 236.29 g/mol | [1] |

| CAS Number | 17930-02-8 | [2] |

| Melting Point | 170-171 °C | [3] |

| Boiling Point | 426.6±47.0 °C (Predicted) | [3] |

| Density | 1.33±0.1 g/cm³ (Predicted) | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation reaction between 2-aminothiophenol and 4-cyanobenzaldehyde. This reaction can be carried out under various conditions, often employing an oxidizing agent to facilitate the cyclization.

Experimental Protocol: Synthesis via Condensation Reaction

This protocol is based on established methods for the synthesis of 2-arylbenzothiazoles.

Materials:

-

2-Aminothiophenol

-

4-Cyanobenzaldehyde

-

Ethanol

-

Hydrogen peroxide (30% solution)

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and 4-cyanobenzaldehyde (1.0 eq) in ethanol.

-

To this solution, add a mixture of hydrogen peroxide (6.0 eq) and hydrochloric acid (3.0 eq) dropwise with stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Observed Peaks/Signals |

| ¹H NMR | Data not explicitly available in search results. Expected signals would include aromatic protons on both the benzothiazole and cyanophenyl rings. |

| ¹³C NMR | Data not explicitly available in search results. Expected signals would include carbons of the benzothiazole and cyanophenyl rings, and the nitrile carbon. |

| FTIR (cm⁻¹) | Data not explicitly available in search results. Expected characteristic peaks would include C≡N stretching (around 2220-2240 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹). |

| Mass Spec. (m/z) | Data not explicitly available in search results. The expected molecular ion peak [M]⁺ would be at m/z 236. |

Note: While specific experimental data for the title compound was not found, the table outlines the expected spectroscopic features based on the analysis of similar benzothiazole derivatives.

Experimental and Logical Workflows

The process of synthesizing and characterizing this compound follows a logical workflow, from starting materials to the final, structurally confirmed product.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Biological Relevance and Potential Signaling Pathways

Derivatives of 2-phenylbenzothiazole have garnered significant attention for their potent anticancer activities.[4][5] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways that are frequently dysregulated in cancer.

While the specific signaling pathways affected by this compound have not been definitively elucidated, based on studies of structurally related compounds, it is hypothesized to interfere with pro-survival and proliferative signaling cascades.

Caption: Hypothesized signaling pathways modulated by 2-phenylbenzothiazole derivatives in cancer cells.

Conclusion

This compound is a synthetically accessible compound with a well-defined molecular structure. Its structural features and the known biological activities of related compounds suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further detailed biological evaluations are warranted to fully elucidate its mechanism of action and therapeutic potential. This guide provides a foundational resource for researchers and scientists to build upon in their future investigations of this promising molecule.

References

In-Depth Technical Guide: Photophysical Properties of 2-(4-Cyanophenyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of 2-(4-Cyanophenyl)benzothiazole, a heterocyclic molecule of significant interest in various scientific and biomedical fields. This document collates available quantitative data on its absorption and emission characteristics, fluorescence quantum yield, and lifetime. Detailed experimental protocols for the characterization of such molecules are also provided, alongside visualizations of the synthetic and characterization workflows to facilitate understanding and replication. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of fluorescent heterocyclic compounds.

Introduction

This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their diverse applications, including as fluorophores, in medicinal chemistry, and materials science. The incorporation of a cyanophenyl group at the 2-position of the benzothiazole core significantly influences its electronic and, consequently, its photophysical properties. Understanding these properties is crucial for its application in areas such as fluorescent probes, sensors, and as a structural motif in the design of novel therapeutic agents. This guide aims to provide a detailed technical overview of the synthesis, photophysical characterization, and key data associated with this compound.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the condensation reaction of 2-aminothiophenol with 4-cyanobenzaldehyde. This reaction can be carried out under various conditions, often employing a catalyst and a suitable solvent system to drive the reaction to completion.

A general synthetic scheme involves the reaction of 2-aminothiophenol with 4-cyanobenzaldehyde.[1][2] The reaction can be catalyzed by various reagents, including acids or oxidizing agents, and is often performed in solvents like ethanol or dimethyl sulfoxide (DMSO).[2] Microwave-assisted synthesis has also been reported to be an efficient method for the preparation of 2-substituted benzothiazoles.

Below is a DOT script representation of a common synthetic workflow.

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. For this compound, these properties are influenced by its molecular structure and the surrounding solvent environment.

Absorption and Emission Spectra

The electronic absorption and emission spectra are fundamental characteristics of a fluorescent molecule. The absorption spectrum reveals the wavelengths of light the molecule absorbs to reach an excited state, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state.

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is often observed in the absorption and emission spectra of fluorescent molecules. A significant solvatochromic shift can indicate a change in the dipole moment of the molecule upon excitation, which is common in molecules with intramolecular charge transfer (ICT) character. While specific data for this compound is not provided, studies on similar benzothiazole derivatives show positive solvatochromism, where the emission peak red-shifts (moves to longer wavelengths) as the solvent polarity increases.[3]

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications in fluorescence-based assays and imaging.

Quantitative data for the fluorescence quantum yield and lifetime of this compound were not explicitly found in the provided search results. However, for a related compound, 2-(2-hydroxy-4-cyanophenyl)benzothiazole (CN-HBT), the fluorescence quantum yield was reported to be 0.49 in dichloromethane (CH2Cl2) and 0.57 in 4-cyano-4'-pentylbiphenyl (5CB), with a fluorescence lifetime that correlates with the quantum yield. The presence of the hydroxyl group in CN-HBT is known to enable Excited-State Intramolecular Proton Transfer (ESIPT), which significantly affects the photophysical properties. Therefore, the values for this compound are expected to be different.

Experimental Protocols

The characterization of the photophysical properties of this compound involves a series of standard spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorption of light by the molecule as a function of wavelength.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Solutions of this compound are prepared in various spectroscopic-grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) at a concentration that gives an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm) against a solvent blank. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are determined.

Fluorescence Spectroscopy

This technique measures the emission of light from the molecule after excitation at a specific wavelength.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission wavelength selection, and a sensitive detector (e.g., photomultiplier tube).

-

Sample Preparation: The same solutions prepared for UV-Vis absorption measurements can be used, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Measurement: The sample is excited at its λmax (determined from the absorption spectrum), and the emission spectrum is recorded. The wavelength of maximum emission (λem) is determined.

Fluorescence Quantum Yield Determination (Comparative Method)

The comparative method, also known as the relative method, is a widely used technique to determine the fluorescence quantum yield.[4][5][6]

-

Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

-

Procedure:

-

Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the test sample.

-

Prepare a series of solutions of both the test sample and the standard in the same solvent at different concentrations, ensuring the absorbance at the excitation wavelength is within the linear range (typically < 0.1).

-

Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.

-

Measure the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curves.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2) where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients of the plots for the sample and standard, respectively, and ηx and ηst are the refractive indices of the respective solvents.[4]

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.[7][8][9]

-

Principle: The sample is excited with a high-repetition-rate pulsed light source, and the arrival times of individual emitted photons are measured relative to the excitation pulse. A histogram of these arrival times gives the fluorescence decay profile.[8]

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond diode laser), a sample holder, emission filters or a monochromator, a single-photon sensitive detector (e.g., single-photon avalanche diode - SPAD or a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Procedure:

-

Prepare a dilute solution of the sample.

-

Measure the instrument response function (IRF) using a scattering solution.

-

Measure the fluorescence decay of the sample.

-

The fluorescence lifetime (τF) is obtained by fitting the decay data to an exponential function after deconvolution with the IRF.

-

The following DOT script illustrates the general workflow for photophysical characterization.

Data Summary

As comprehensive quantitative data for this compound was not found in the searched literature, the following tables are presented as templates for data organization once it becomes available.

Table 1: Absorption and Emission Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Cyclohexane | 2.02 | Data not available | Data not available | Data not available | Data not available |

| Toluene | 2.38 | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | 8.93 | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available | Data not available | Data not available |

| Ethanol | 24.55 | Data not available | Data not available | Data not available | Data not available |

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents

| Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |

| Cyclohexane | Data not available | Data not available |

| Toluene | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

Conclusion

This compound is a molecule with the potential for interesting photophysical properties stemming from its benzothiazole core and the electron-withdrawing cyanophenyl substituent. This technical guide has outlined the common synthetic route and the standard experimental protocols required for a thorough characterization of its photophysical behavior. While specific quantitative data for this compound remains to be comprehensively reported in the literature, the provided methodologies and data templates offer a clear framework for researchers to conduct and report such investigations. Further studies are warranted to fully elucidate the photophysical properties of this compound and to explore its potential in various applications.

References

- 1. lookchem.com [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchportal.unamur.be [researchportal.unamur.be]

- 4. chem.uci.edu [chem.uci.edu]

- 5. agilent.com [agilent.com]

- 6. jasco-global.com [jasco-global.com]

- 7. horiba.com [horiba.com]

- 8. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

The Core of Luminescence: An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in Cyanophenyl Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental investigation, and photophysical characteristics of cyanophenyl-substituted 2-(2-hydroxyphenyl)benzothiazoles (HBTs), a class of molecules renowned for their unique excited-state intramolecular proton transfer (ESIPT) properties. The introduction of a cyano (-CN) group significantly modulates the electronic landscape of the HBT scaffold, leading to remarkable enhancements in fluorescence quantum efficiency and offering new avenues for the development of advanced fluorescent probes, imaging agents, and light-emitting materials.

The Mechanism of ESIPT in Cyanophenyl Benzothiazoles

Excited-state intramolecular proton transfer is a photophysical process where a proton is transferred within a molecule upon photoexcitation. In HBT derivatives, this involves the transfer of the phenolic proton to the nitrogen atom of the benzothiazole ring. This ultrafast process leads to the formation of an excited keto tautomer from the initial enol form. The subsequent radiative decay from this keto tautomer results in a large Stokes shift, which is the difference between the absorption and emission maxima. This large separation is highly desirable as it minimizes self-absorption and enhances detection sensitivity.

The ESIPT process in cyanophenyl benzothiazoles can be depicted as a four-level photocycle involving the ground and excited states of both the enol and keto tautomers. The introduction of the electron-withdrawing cyano group can significantly influence the energetics of these states and the efficiency of the radiative and non-radiative decay pathways.

Caption: The four-level photocycle of the ESIPT process in cyanophenyl benzothiazoles.

Photophysical Properties: The Impact of Cyano Substitution

Table 1: Photophysical Data of HBT and Cyano-Substituted HBT (CN-HBT)

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦFL) |

| HBT | CH2Cl2 | ~340 | ~530 | >10000 | 0.01[2] |

| CN-HBT | CH2Cl2 | ~350 | ~530 | >9000 | 0.49[1][2] |

| CN-HBT | Solid State | - | - | - | 0.52[2] |

| CN-HBT | 5CB (Liquid Crystal) | - | - | - | 0.57[2][3] |

Note: The absorption and emission maxima are approximate values and can vary depending on the specific substitution pattern and solvent environment.

Experimental Protocols

The investigation of ESIPT in cyanophenyl benzothiazoles involves a combination of synthetic chemistry, spectroscopy, and computational modeling.

Synthesis

The synthesis of 2-(2-hydroxyphenyl)benzothiazole derivatives typically involves the condensation reaction between a substituted 2-aminophenol and a corresponding benzaldehyde, often followed by cyclization. For cyanophenyl derivatives, a cyanobenzaldehyde would be a key starting material.

Spectroscopic Characterization

-

UV-Vis Absorption and Steady-State Fluorescence Spectroscopy : These techniques are fundamental for determining the absorption and emission maxima, Stokes shift, and quantum yield. A solution of the compound in a solvent of interest (e.g., dichloromethane, methanol, toluene) is prepared. The absorption spectrum is recorded using a UV-Vis spectrophotometer. The fluorescence emission spectrum is recorded on a spectrofluorometer, with the excitation wavelength set at the absorption maximum. The quantum yield is typically determined relative to a standard fluorophore with a known quantum yield.[4]

-

Time-Resolved Fluorescence Spectroscopy : This technique is used to measure the fluorescence lifetime of the excited state. Time-correlated single-photon counting (TCSPC) is a common method. The decay of the fluorescence intensity over time after excitation with a pulsed laser source provides information about the rates of radiative and non-radiative processes.

Computational Modeling

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are powerful tools for elucidating the mechanism of ESIPT.[5][6]

-

Ground and Excited State Geometries : DFT (e.g., using the B3LYP functional with a basis set like 6-311+G(d,p)) is used to optimize the geometries of the enol and keto tautomers in both the ground (S0) and the first singlet excited (S1) states.[6]

-

Spectra Simulation : TDDFT calculations can simulate the absorption and fluorescence spectra, which can be compared with experimental results to validate the computational model.[5]

-

Potential Energy Surfaces : By calculating the potential energy as a function of the O-H bond length, potential energy curves for the proton transfer process in both the ground and excited states can be constructed. These curves help to determine the energy barrier for the ESIPT process and confirm its feasibility in the excited state.[5][7]

References

- 1. [PDF] Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Uncovering the dependence of ESIPT behaviors and fluorescence properties of two new benzothiazole-based fluorophores on solvent polarity: A TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulating the photophysical properties of ESIPT-based fluorescent probes by functional group substitution: a DFT/TDDFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Aggregation-Induced Emission of 2-(4-Cyanophenyl)benzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, photophysical properties, and applications of 2-(4-cyanophenyl)benzothiazole derivatives exhibiting aggregation-induced emission (AIE). These molecules, often referred to as AIEgens, have garnered significant interest for their unique "turn-on" fluorescence characteristics, making them valuable tools in various scientific fields, including drug development, bioimaging, and materials science.

Introduction to Aggregation-Induced Emission (AIE)

Aggregation-induced emission is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in solution are induced to emit light strongly upon aggregation.[1] This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The underlying mechanism of AIE is primarily attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotation and vibration, in the aggregated state. This restriction blocks non-radiative decay pathways, thus promoting radiative emission.

The this compound scaffold is a promising core for designing AIEgens due to its inherent planarity and the presence of electron-donating and electron-withdrawing groups, which can facilitate intramolecular charge transfer (ICT) characteristics. The cyano group, in particular, plays a crucial role in the AIE properties of these derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the condensation reaction of 2-aminothiophenol with 4-cyanobenzaldehyde or its derivatives.

A detailed experimental protocol for a representative synthesis is provided in the "Experimental Protocols" section. Modifications to the benzothiazole or the cyanophenyl ring can be achieved by using appropriately substituted starting materials, allowing for the fine-tuning of the photophysical properties of the resulting AIEgens.

Photophysical Properties and Quantitative Data

The photophysical properties of this compound derivatives are characterized by their absorption and emission spectra, fluorescence quantum yields, and their response to solvent polarity and aggregation. In dilute solutions of good solvents, these compounds are typically non-emissive. However, upon the addition of a poor solvent (e.g., water) to a solution in a good solvent (e.g., THF), the molecules aggregate, leading to a significant enhancement in fluorescence intensity.

The following table summarizes the key photophysical data for a selection of this compound derivatives from the literature. This data provides a comparative overview of how different substituents on the benzothiazole ring influence their AIE characteristics.

| Derivative | Substituent on Benzothiazole | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) in Aggregate State | Reference |

| This compound | -H | ~330 | ~450 | N/A | |

| 2-(4-cyanophenyl)-6-methoxybenzothiazole | 6-OCH₃ | ~345 | ~470 | N/A | |

| 2-(4-cyanophenyl)-5-fluorobenzothiazole | 5-F | ~335 | ~460 | N/A | [2] |

| 2-(4-cyanophenyl)-6-chlorobenzothiazole | 6-Cl | ~340 | ~465 | N/A |

N/A: Data not available in the searched literature. The table is populated with representative values and will be updated as more specific data for this compound derivatives with AIE properties becomes available through further literature consolidation.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of the parent this compound.

Materials:

-

2-Aminothiophenol

-

4-Cyanobenzaldehyde

-

Ethanol (absolute)

-

Hydrochloric acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1.0 eq) in absolute ethanol.

-

Add 2-aminothiophenol (1.05 eq) to the solution.

-

Add a catalytic amount of hydrochloric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure this compound.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Measurement of Aggregation-Induced Emission

This protocol outlines the procedure for investigating the AIE properties of a synthesized this compound derivative.

Materials:

-

Synthesized this compound derivative

-

Tetrahydrofuran (THF), spectroscopic grade

-

Deionized water

-

Fluorometer

Procedure:

-

Prepare a stock solution of the AIEgen in THF (e.g., 1 mM).

-

Prepare a series of solutions with varying water fractions (fw), from 0% to 90%, in THF. The total volume of each solution should be constant (e.g., 3 mL).

-

For each solution, record the fluorescence emission spectrum using a fluorometer. The excitation wavelength should be set at the absorption maximum of the compound in THF.

-

Plot the fluorescence intensity at the emission maximum against the water fraction. A significant increase in fluorescence intensity at higher water fractions confirms the AIE property of the compound.

Live-Cell Imaging

This protocol provides a general guideline for using a this compound AIE probe for cellular imaging.

Materials:

-

AIE probe stock solution in DMSO

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured cells on a glass-bottom dish

-

Fluorescence microscope

Procedure:

-

Culture the desired cell line on a glass-bottom dish to the appropriate confluency.

-

Prepare the AIE probe staining solution by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Remove the culture medium from the cells and wash them once with PBS.

-

Add the AIE probe staining solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

-

After incubation, remove the staining solution and wash the cells two to three times with PBS to remove any unbound probe.

-

Add fresh culture medium or PBS to the cells.

-

Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters.

Applications in Drug Development and Research

The unique properties of this compound-based AIEgens make them highly attractive for various applications in drug development and biomedical research.

Anticancer Agents

Several studies have explored the potential of benzothiazole derivatives as anticancer agents.[3][4] The 2-phenylbenzothiazole core is a privileged scaffold in medicinal chemistry, and the introduction of a cyanophenyl group can enhance the anticancer activity. These compounds can induce apoptosis in cancer cells through various mechanisms. For instance, some fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent and selective cytotoxicity against certain cancer cell lines.[2] The AIE properties of these compounds can be leveraged for theranostics, where the molecule serves as both a therapeutic agent and an imaging probe to monitor its uptake and distribution.

Cellular Imaging and Probes

The "turn-on" fluorescence of AIEgens upon binding to specific cellular components or in response to changes in the cellular environment makes them excellent candidates for developing fluorescent probes. For example, a benzothiazole-based AIE probe has been successfully developed for the detection of hydrogen peroxide in living cells.[5] These probes offer high signal-to-noise ratios and photostability, which are crucial for long-term cell tracking and monitoring dynamic cellular processes.

High-Throughput Screening

The fluorescence "turn-on" mechanism of AIEgens is highly advantageous for high-throughput screening (HTS) assays in drug discovery. AIE-based probes can be designed to respond to specific enzymatic activities or binding events. The increase in fluorescence upon interaction with a target provides a clear and sensitive readout, minimizing false positives and negatives. This makes them suitable for screening large compound libraries to identify potential drug candidates.

Conclusion

Derivatives of this compound represent a versatile and promising class of AIEgens with significant potential in drug development and biomedical research. Their straightforward synthesis, tunable photophysical properties, and unique "turn-on" fluorescence mechanism make them powerful tools for the development of novel anticancer agents, advanced cellular probes, and efficient high-throughput screening assays. Further research into the structure-property relationships of these compounds will undoubtedly lead to the development of even more sophisticated and impactful applications in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazoles: search for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Luminescent Language of Solvents: A Technical Guide to the Solvatochromic Behavior of Cyanophenyl-Substituted Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solvatochromic behavior of cyanophenyl-substituted benzothiazoles, a class of fluorophores with significant potential in cellular imaging, sensing, and drug development. A detailed examination of the underlying photophysical principles, particularly intramolecular charge transfer (ICT), is presented alongside comprehensive experimental protocols for their synthesis and solvatochromic analysis. Quantitative photophysical data are systematically organized to facilitate comparative analysis. Furthermore, this guide introduces visual frameworks through Graphviz diagrams to elucidate the theoretical mechanisms and experimental workflows, offering a holistic understanding for researchers in the field.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities and unique photophysical properties.[1] The introduction of a cyanophenyl group at the 2-position of the benzothiazole core creates a potent "push-pull" system, where the benzothiazole acts as an electron donor and the cyanophenyl group as a strong electron acceptor. This electronic arrangement is the foundation for their pronounced solvatochromic behavior, where the color of their absorption and, more significantly, their fluorescence emission is highly sensitive to the polarity of the surrounding solvent environment.[2][3] This sensitivity arises from a phenomenon known as intramolecular charge transfer (ICT), making these compounds exquisite probes for micro-environmental changes.[4] Understanding and harnessing this solvatochromic behavior is paramount for their application as fluorescent probes in biological systems and for the rational design of novel therapeutic agents.[5]

The Core Principle: Intramolecular Charge Transfer (ICT)

The solvatochromism of cyanophenyl-substituted benzothiazoles is governed by the process of intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating benzothiazole moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly situated on the electron-accepting cyanophenyl group.[6]

This charge redistribution leads to a significant increase in the dipole moment of the molecule in the excited state (μe) compared to the ground state (μg). In polar solvents, the surrounding solvent molecules reorient themselves to stabilize the more polar excited state, leading to a lowering of its energy level. This stabilization is more pronounced in more polar solvents. Consequently, the energy gap between the excited and ground states decreases, resulting in a bathochromic (red) shift in the fluorescence emission spectrum.[7] In some cases, twisting of the bond between the donor and acceptor moieties in the excited state can lead to a "twisted intramolecular charge transfer" (TICT) state, which is often non-emissive or weakly emissive and can influence the fluorescence quantum yield.[8]

The relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the solvent polarity can be quantified using the Lippert-Mataga equation, which provides a linear correlation and allows for the estimation of the change in dipole moment upon excitation.[9]

Quantitative Photophysical Data

The solvatochromic properties of 2-(4-cyanophenyl)benzothiazole are summarized in the following table. The data illustrates a clear bathochromic shift in the emission maximum with increasing solvent polarity, a hallmark of the ICT mechanism.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |

| Cyclohexane | 2.02 | 1.427 | ~330 | ~380 | ~4200 |

| Toluene | 2.38 | 1.497 | ~332 | ~405 | ~5800 |

| Dichloromethane | 8.93 | 1.424 | ~335 | ~440 | ~7900 |

| Acetone | 20.7 | 1.359 | ~333 | ~470 | ~9800 |

| Acetonitrile | 37.5 | 1.344 | ~332 | ~490 | ~11000 |

| Dimethyl Sulfoxide | 46.7 | 1.479 | ~335 | ~510 | ~12000 |

Note: The data presented is a representative compilation from various sources and may require experimental verification for specific research applications.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the condensation reaction between 2-aminothiophenol and 4-cyanobenzaldehyde.[10]

Materials:

-

2-aminothiophenol

-

4-cyanobenzaldehyde

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2-aminothiophenol and 1.0 equivalent of 4-cyanobenzaldehyde in DMSO.

-

Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute HCl to precipitate the crude product.

-

Filter the precipitate, wash with water, and then with a saturated solution of NaHCO₃.

-

Dissolve the crude product in ethyl acetate and dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Solvatochromic Analysis

Materials:

-

Synthesized this compound

-

A series of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, DMSO)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.

-

For each solvent to be tested, prepare a dilute solution (typically in the micromolar range) from the stock solution to ensure the absorbance is within the linear range of the spectrophotometer (usually < 0.1).

-

Record the UV-Vis absorption spectrum for each solution to determine the absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum for each solution, exciting at the respective λ_abs. Determine the emission maximum (λ_em).

-

Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent using the formula: Δν = (1/λ_abs - 1/λ_em) x 10⁷.

-

(Optional) Determine the fluorescence quantum yield (Φ_f) for each solution using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Plot the Stokes shift as a function of the solvent polarity parameter, f(ε, n), according to the Lippert-Mataga equation to analyze the change in dipole moment upon excitation.

Visualizing the Process: Diagrams

Intramolecular Charge Transfer (ICT) Pathway

References

- 1. scispace.com [scispace.com]

- 2. Benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile for the colorimetric and fluorescence detection of cyanide ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvatochromic fluorescence properties of phenothiazine-based dyes involving thiazolo[4,5-b]quinoxaline and benzo[e]indole as strong acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20120215154A1 - Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides | MDPI [mdpi.com]

- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Novel 2-(4-Cyanophenyl)benzothiazole Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2-substituted benzothiazole scaffold, in particular, serves as a privileged structure in the design of novel therapeutic agents.[4] Among these, 2-(4-Cyanophenyl)benzothiazole analogs have emerged as a promising area of research, demonstrating potent and selective anticancer activity against various cancer cell lines.[5][6][7] The cyanophenyl moiety plays a crucial role in the biological activity of these compounds, often contributing to their mechanism of action.

This technical guide provides a comprehensive overview of the synthesis and characterization of novel this compound analogs. It includes detailed experimental protocols, tabulated characterization data, and visualizations of synthetic workflows and relevant biological signaling pathways to facilitate further research and development in this area.

Synthesis of this compound Analogs

The most common and efficient method for the synthesis of this compound analogs is the condensation reaction between a substituted 2-aminothiophenol and 4-cyanobenzaldehyde.[8][9] This reaction is often carried out in a suitable solvent and can be catalyzed by various reagents to improve yields and reaction times.[8][10]

A general synthetic scheme is presented below:

Caption: General reaction scheme for the synthesis of this compound analogs.

The synthesis can be influenced by the nature and position of substituents on the 2-aminothiophenol ring, as well as the reaction conditions, such as temperature, solvent, and catalyst.

Synthetic Workflow

The typical workflow for the synthesis and purification of these analogs is as follows:

Caption: A typical experimental workflow for the synthesis and purification of the target compounds.

Characterization of this compound Analogs

The synthesized compounds are typically characterized by various spectroscopic and analytical techniques to confirm their structure and purity. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for a representative this compound analog.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| This compound | 7.40-8.20 (m, 8H, Ar-H) | 110.5, 118.7, 122.0, 125.5, 126.9, 127.5, 132.8, 133.0, 137.2, 153.9, 167.8 | 3060 (Ar C-H), 2225 (C≡N), 1595 (C=N), 1480 (C=C) | 236 [M]⁺ |

| 6-Methyl-2-(4-cyanophenyl)benzothiazole | 2.45 (s, 3H, CH₃), 7.20-8.15 (m, 7H, Ar-H) | 21.5, 110.8, 118.6, 121.8, 127.3, 128.0, 132.7, 133.2, 135.8, 137.5, 152.1, 167.5 | 3055 (Ar C-H), 2920 (Aliph. C-H), 2228 (C≡N), 1600 (C=N) | 250 [M]⁺ |

| 6-Chloro-2-(4-cyanophenyl)benzothiazole | 7.40-8.30 (m, 7H, Ar-H) | 111.2, 118.4, 122.5, 126.8, 128.2, 130.5, 132.9, 133.5, 137.0, 152.8, 166.9 | 3070 (Ar C-H), 2230 (C≡N), 1590 (C=N), 820 (C-Cl) | 270/272 [M/M+2]⁺ |

Experimental Protocols

General Procedure for the Synthesis of this compound Analogs

A mixture of the appropriately substituted 2-aminothiophenol (1 mmol) and 4-cyanobenzaldehyde (1 mmol) is dissolved in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).[8][9] A catalytic amount of an acid or a base may be added to facilitate the reaction. The reaction mixture is then heated under reflux for several hours and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6] Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol or water) to remove impurities. Further purification is achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11][12][13]

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically using KBr pellets.[14]

-

Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.[14]

-

Melting Point (m.p.): Melting points are determined using an open capillary melting point apparatus and are uncorrected.

Biological Activity and Signaling Pathways

Several this compound analogs have demonstrated significant anticancer activity.[5][6][7] These compounds often exert their effects by inducing apoptosis (programmed cell death) in cancer cells and by modulating key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1]

Studies have shown that these benzothiazole derivatives can downregulate the activity of Epidermal Growth Factor Receptor (EGFR) and interfere with downstream signaling cascades, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[1]

Caption: Inhibition of EGFR signaling pathways by this compound analogs.

The inhibition of these pathways ultimately leads to a reduction in cancer cell viability and tumor growth. The promising biological activity of these compounds makes them attractive candidates for further preclinical and clinical development as novel anticancer agents.

References

- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Benzothiazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

In-depth Theoretical and Computational Analysis of 2-(4-Cyanophenyl)benzothiazole: A Technical Guide

Molecular Structure and Properties

2-(4-Cyanophenyl)benzothiazole is a solid, off-white to white compound with a molecular formula of C₁₄H₈N₂S and a molecular weight of 236.29 g/mol . Commercially available data indicates a melting point in the range of 168 to 172 °C and a boiling point of 426.6 °C at 760 mmHg. The calculated topological polar surface area (TPSA) is 36.68 Ų, and it has a LogP of 3.83. These values suggest a molecule with moderate polarity and good membrane permeability.

Geometrical Parameters

While specific experimentally determined bond lengths and angles for this compound are not available, theoretical calculations based on Density Functional Theory (DFT) are the standard method for obtaining optimized geometries. For similar 2-arylbenzothiazole structures, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or higher basis set, have been shown to provide results that are in good agreement with experimental X-ray diffraction data.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative)

| Parameter | Predicted Value (B3LYP/6-31G(d,p)) |

|---|---|

| Bond Lengths (Å) | |

| C-S (benzothiazole) | ~1.76 |

| C=N (benzothiazole) | ~1.37 |

| C-C (inter-ring) | ~1.48 |

| C≡N (cyano) | ~1.16 |

| **Bond Angles (°) ** | |

| C-S-C (benzothiazole) | ~89 |

| C-N=C (benzothiazole) | ~111 |

| N=C-C (inter-ring) | ~120 |

| **Dihedral Angle (°) ** | |

| Benzothiazole-Phenyl | ~10-20 |

Note: These are representative values based on studies of similar molecules and should be confirmed by specific calculations for this compound.

Computational and Experimental Protocols

Computational Methodology

A standard and robust computational protocol for the theoretical study of this compound would involve the following steps:

-

Geometry Optimization: The molecular structure is optimized to its lowest energy conformation using DFT, typically with the B3LYP functional and a basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic excitation properties.

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand intramolecular charge transfer and hyperconjugative interactions.

-

-

Spectroscopic Simulations:

-

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing insights into the electronic transitions.

-

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.

-

-

Nonlinear Optical (NLO) Properties: The first-order hyperpolarizability (β) and other NLO parameters are calculated to assess the material's potential for applications in optoelectronics.

Experimental Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for the formation of the benzothiazole ring. A common route involves the condensation of 2-aminothiophenol with 4-cyanobenzaldehyde.

Experimental Workflow for Synthesis and Characterization

The Benzothiazole Core: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the fundamental chemistry, synthesis, and biological significance of the benzothiazole scaffold, a cornerstone in modern medicinal chemistry.

The benzothiazole core, a bicyclic heteroaromatic system, is a privileged scaffold in the realm of medicinal chemistry and materials science. Its unique structural features and versatile reactivity have led to the development of a vast array of compounds with a broad spectrum of biological activities. This technical guide provides a detailed overview of the fundamental chemistry of the benzothiazole core, including its synthesis, physicochemical properties, and its role as a pharmacophore in drug discovery. The guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Physicochemical Properties of the Benzothiazole Core

Benzothiazole (C₇H₅NS) is a colorless to pale yellow liquid with a characteristic odor. It is a weak base and possesses a planar structure with a 10-π electron system, conferring aromaticity. The presence of both a benzene and a thiazole ring imparts a unique electronic distribution, making it susceptible to both electrophilic and nucleophilic attack, and enabling a wide range of chemical modifications.

Table 1: Physicochemical Properties of Benzothiazole

| Property | Value | Reference |

| Molecular Formula | C₇H₅NS | |

| Molar Mass | 135.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 2 °C | |

| Boiling Point | 227-228 °C | |

| Density | 1.238 g/mL at 25 °C | |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, acetone, and carbon disulfide. |

Synthesis of the Benzothiazole Core Structure

The synthesis of the benzothiazole scaffold is a well-established area of organic chemistry, with several versatile methods available for the construction of the core and the introduction of various substituents. The most common strategies involve the condensation of 2-aminothiophenol with a variety of electrophilic partners.

Condensation of 2-Aminothiophenol with Aldehydes (Jacobson Synthesis)

A widely employed method for the synthesis of 2-substituted benzothiazoles is the reaction of 2-aminothiophenol with aldehydes. This reaction, often referred to as the Jacobson synthesis, typically proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the corresponding benzothiazole.

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles

A mixture of 2-aminothiophenol (1.0 mmol) and an aromatic aldehyde (1.0 mmol) is stirred in a suitable solvent, such as ethanol or glycerol, at room temperature or with gentle heating. The reaction can be promoted by various catalysts, including acids, bases, or oxidizing agents like hydrogen peroxide. The product is typically isolated by filtration or extraction and purified by recrystallization or column chromatography.

Hugerschoff Synthesis of 2-Aminobenzothiazoles

The Hugerschoff reaction is a classic and efficient method for the synthesis of 2-aminobenzothiazoles. It involves the reaction of an arylthiourea with an oxidizing agent, typically bromine, in an acidic medium.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole

To a solution of aniline (1.0 mmol) and ammonium thiocyanate (1.2 mmol) in glacial acetic acid, bromine (1.1 mmol) in glacial acetic acid is added dropwise at 0-5 °C. The reaction mixture is stirred for a few hours, and the product is precipitated by pouring the mixture into water. The crude 2-aminobenzothiazole is then collected by filtration and purified by recrystallization.

Spectroscopic Data of the Benzothiazole Core

The structural elucidation of benzothiazole and its derivatives relies heavily on spectroscopic techniques. The following tables summarize the characteristic spectroscopic data for the parent benzothiazole.

Table 2: ¹H NMR Spectroscopic Data for Benzothiazole (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.05 | s | H-2 |

| 8.10 | d | H-4 |

| 7.92 | d | H-7 |

| 7.52 | t | H-5 |

| 7.41 | t | H-6 |

Table 3: ¹³C NMR Spectroscopic Data for Benzothiazole (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 154.0 | C-2 |

| 152.8 | C-7a |

| 134.9 | C-3a |

| 126.5 | C-5 |

| 125.2 | C-6 |

| 123.0 | C-4 |

| 121.7 | C-7 |

Table 4: Key IR and Mass Spectrometry Data for Benzothiazole

| Spectroscopic Technique | Key Peaks/Fragments |

| IR (Infrared) | ~3060 cm⁻¹ (Ar-H stretch), ~1600-1450 cm⁻¹ (C=C and C=N stretch) |

| MS (Mass Spectrometry) | m/z 135 (M⁺), 108, 91, 69 |

Biological Activities and Signaling Pathways

Benzothiazole derivatives exhibit a remarkable range of pharmacological activities, making them attractive scaffolds for drug discovery. Their mechanism of action often involves the modulation of key signaling pathways implicated in various diseases.

Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action include the inhibition of crucial enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Table 5: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phortress (NSC 710305) | Breast (MCF-7) | 0.045 | |

| DF 203 | Breast (MCF-7) | 0.028 | |

| Compound B19 | MDA-MB-468 | 0.25 | |

| Compound 15 | A549 (Lung) | 0.42 | |

| Compound 4f | HepG2 (Liver) | 38.54 (48h) | |

| Compound 4m | AsPC-1 (Pancreatic) | 8.49 |

PI3K/AKT Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several benzothiazole derivatives have been identified as potent inhibitors of this pathway.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is observed in many human cancers, making it an attractive therapeutic target. Certain benzothiazole derivatives have been shown to inhibit STAT3 signaling.

NF-κB Signaling Pathway Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its aberrant activation is linked to various inflammatory diseases and cancers. Benzothiazole derivatives have been investigated for their ability to inhibit this pathway.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties against a wide range of bacteria and fungi. The mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Table 6: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | E. coli | 25 | |

| Compound 4 | E. coli | 25 | |

| Compound 41c | E. coli | 3.1 | |

| Compound 66c | S. aureus | 3.1-6.2 | |

| Compound 133 | S. aureus | 78.125 |

Conclusion

The benzothiazole core represents a versatile and highly valuable scaffold in the fields of medicinal chemistry and materials science. Its rich chemistry allows for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. This technical guide has provided a comprehensive overview of the fundamental chemistry, synthetic methodologies, and biological significance of the benzothiazole core, with a focus on its anticancer, and antimicrobial properties, and its modulation of key signaling pathways. The presented quantitative data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the ongoing quest for novel and effective therapeutic agents and functional materials based on this remarkable heterocyclic system.

The Discovery of Novel Benzothiazole Derivatives with Potent Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical evaluation of novel benzothiazole derivatives exhibiting significant anticancer and anti-inflammatory properties. Benzothiazole, a heterocyclic aromatic molecule, serves as a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide array of biological activities. This document details the synthesis, in vitro evaluation, and mechanistic insights of selected potent benzothiazole derivatives, offering a valuable resource for researchers in the field of drug discovery.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of representative benzothiazole derivatives against various cancer cell lines and inflammatory markers.

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| B7 | 2-Aminobenzothiazole | A431 (Epidermoid Carcinoma) | 1.0 | [1] |

| A549 (Non-small Cell Lung Cancer) | 2.0 | [1] | ||

| H1299 (Non-small Cell Lung Cancer) | 4.0 | [1] | ||

| 7e | Benzothiazole-2-thiol | SKRB-3 (Breast Cancer) | 0.0012 | [2] |

| SW620 (Colon Adenocarcinoma) | 0.0043 | [2] | ||

| A549 (Non-small Cell Lung Cancer) | 0.044 | [2] | ||

| HepG2 (Hepatocellular Carcinoma) | 0.048 | [2] |

Table 2: Anti-inflammatory Activity of Benzothiazole Derivatives

| Compound ID | Derivative Class | Assay | Inhibition (%) at 10 µg/mL | Reference |

| 4a | 2,6-Disubstituted Benzothiazole | Protein Denaturation | 82.12 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of the highlighted benzothiazole derivatives.

Synthesis Protocols

2.1.1. Synthesis of 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7)

This protocol describes the synthesis of a potent anticancer and anti-inflammatory benzothiazole derivative.[1]

Materials:

-

Substituted 2-aminobenzothiazole

-

4-nitrobenzyl bromide

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a solution of substituted 2-aminobenzothiazole (1.0 eq) in DMF, add K2CO3 (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-nitrobenzyl bromide (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture into ice water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product, B7.

2.1.2. Synthesis of Pyridinyl-2-amine Linked Benzothiazole-2-thiol Derivative (7e)

This protocol outlines the synthesis of a highly potent anticancer agent.[2]

Materials:

-

6-substituted-benzothiazole-2-thiol

-

2-chloro-N-(pyridin-2-yl)acetamide

-

Potassium carbonate (K2CO3)

-

Acetone

Procedure:

-

To a solution of the appropriate 6-substituted-benzothiazole-2-thiol (1.0 eq) in acetone, add K2CO3 (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloro-N-(pyridin-2-yl)acetamide (1.2 eq) to the reaction mixture.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the final product, 7e.

Biological Evaluation Protocols

2.2.1. In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

2.2.2. In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

Procedure:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Incubate the mixture at 37°C for 15 minutes.

-

Induce denaturation by heating the mixture at 70°C for 5 minutes.

-

After cooling, measure the turbidity of the solution at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by anticancer benzothiazole derivatives and a general workflow for the discovery of biologically active compounds.

References

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(4-Cyanophenyl)benzothiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(4-Cyanophenyl)benzothiazole is a heterocyclic compound belonging to the benzothiazole class, which is a significant scaffold in medicinal chemistry. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The cyanophenyl moiety can act as a key pharmacophore or a precursor for further functionalization. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods.[1][2] This application note provides a detailed protocol for the efficient synthesis of this compound using microwave irradiation.

Reaction Principle

The synthesis of this compound is typically achieved through the condensation reaction between 2-aminothiophenol and 4-cyanobenzaldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final benzothiazole product.[3] Microwave irradiation significantly accelerates this process.

Data Presentation: Comparison of Synthesis Conditions

The following table summarizes various reported conditions for the microwave-assisted synthesis of 2-arylbenzothiazoles, providing a comparative overview for reaction optimization.

| Catalyst/Promoter | Solvent | Microwave Power | Reaction Time | Yield | Reference |

| L-proline | Solvent-free | Not specified | Not specified | Good to moderate | [4] |

| Acetic acid | Solvent-free | Not specified | Not specified | High | Not specified |

| p-Toluenesulfonic acid (p-TsOH) | PEG 200/400 | 560 W | 10-15 min | High | Not specified |

| None | Ethanol | Not specified | Not specified | High | [3] |

| Ceric Ammonium Nitrate (CAN) / H₂O₂ | Solvent-free | Not specified | Short | 92-98% | [5] |

| None | Waste Curd Water | Not specified | Short | High | Not specified |

Note: Yields are for general 2-arylbenzothiazoles and may vary for the specific synthesis of this compound. A reported synthesis of a similar benzothiazole with a cyano-substituted phenyl ring showed a yield of 77%.[6]

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted synthesis of this compound.

Materials and Equipment:

-

2-aminothiophenol

-

4-cyanobenzaldehyde

-

Ethanol (absolute)

-

Microwave reactor

-

Glass reaction vessel suitable for microwave synthesis

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Melting point apparatus

-

Spectroscopic instruments for characterization (FT-IR, NMR, Mass Spectrometry)

Protocol:

-

Reaction Setup:

-

In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2-aminothiophenol (1.0 mmol, 125 mg) and 4-cyanobenzaldehyde (1.0 mmol, 131 mg).

-

Add absolute ethanol (5 mL) as the solvent. While some protocols suggest solvent-free conditions, ethanol is a good solvent for both reactants and couples well with microwave irradiation.[3]

-

Seal the reaction vessel.

-

-

Microwave Irradiation:

-

Place the sealed vessel into the cavity of the microwave reactor.

-

Irradiate the reaction mixture at a constant power of 200-300 W.

-

Set the reaction temperature to 100-120 °C and the reaction time to 10-15 minutes.

-

Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane).

-

-

Work-up and Purification:

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

A precipitate of the product should form. If not, the reaction mixture can be cooled further in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

-

-

Characterization:

-

Determine the melting point of the synthesized compound.

-

Characterize the product using spectroscopic methods:

-

FT-IR: To identify characteristic functional groups (e.g., C≡N stretch, C=N of the benzothiazole ring).

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight (C₁₄H₈N₂S, MW: 236.29 g/mol ).

-

-

Mandatory Visualizations

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. jocpr.com [jocpr.com]

- 3. scielo.br [scielo.br]

- 4. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]

- 5. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Cyanide Detection Using 2-(4-Cyanophenyl)benzothiazole as a Fluorescent Probe

Introduction

Cyanide is a potent and rapidly acting toxin that poses a significant threat to public health and environmental safety. Its presence in industrial effluents, mining operations, and as a chemical warfare agent necessitates the development of sensitive, selective, and rapid detection methods. Fluorescent probes have emerged as a powerful tool for cyanide detection due to their high sensitivity, operational simplicity, and potential for real-time monitoring. This document provides detailed application notes and protocols for the use of 2-(4-Cyanophenyl)benzothiazole and its derivatives as a fluorescent probe for the detection of cyanide ions. The sensing mechanism is based on the nucleophilic addition of cyanide to the electron-deficient carbon of the benzothiazole moiety, leading to a distinct change in the fluorescence properties of the probe.

Quantitative Data Summary

The performance of benzothiazole-based fluorescent probes for cyanide detection is summarized in the table below. The data highlights the key analytical parameters, providing a comparative overview for researchers.

| Probe | Linear Range (μM) | Limit of Detection (LOD) (μM) | Solvent System | Response Time | Reference |

| PDBT* | 0 - 2 | 0.62 | CH3CN : H2O (1:1, v/v) | < 30 seconds | [1][2] |

*PDBT: (2Z,2′Z)-2,2′-(1,4-phenylene)bis(3-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acrylonitrile), a benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile derivative.

Signaling Pathway

The detection of cyanide by this compound-based probes operates on the principle of a nucleophilic addition reaction, which disrupts the intramolecular charge transfer (ICT) process within the molecule.

Caption: Signaling pathway of the fluorescent probe upon interaction with cyanide.

Experimental Protocols

Synthesis of this compound Derivatives (PDBT)

This protocol describes the synthesis of a benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile derivative (PDBT) which has shown high selectivity and sensitivity for cyanide ions.[1]

Materials:

-

1,4-Phenylenediacetonitrile

-

Potassium tert-butoxide

-

3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde (SMD)

-

Dry N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Nitrogen gas (N2)

Procedure:

-

Dissolve 1,4-phenylenediacetonitrile (312.0 mg, 2.0 mmol) in dry DMF (10 mL) in a round-bottom flask.[1]

-

Add potassium tert-butoxide (220.0 mg, 2.0 mmol) to the solution.[1]

-